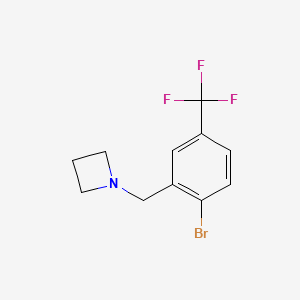

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine

Description

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine is a brominated aromatic compound featuring an azetidine (four-membered nitrogen-containing ring) substituent. The core structure comprises a benzene ring substituted with bromine at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to an azetidine moiety via a benzyl group.

Properties

IUPAC Name |

1-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-10-3-2-9(11(13,14)15)6-8(10)7-16-4-1-5-16/h2-3,6H,1,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNAFNRNIWSXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Azetidine

The most direct route involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl chloride with azetidine under basic conditions. This method leverages the nucleophilicity of the azetidine’s secondary amine to displace the chloride group. Typical conditions include:

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance solubility.

-

Base : Triethylamine (TEA) or potassium carbonate to neutralize HCl byproducts.

-

Temperature : 0–25°C to minimize side reactions such as ring-opening of azetidine.

The reaction proceeds via an SN2 mechanism, with the benzyl chloride’s electrophilic carbon attacked by the azetidine’s lone pair. The trifluoromethyl group’s electron-withdrawing nature enhances the benzyl chloride’s reactivity, while the bromine remains inert under these conditions.

Reductive Amination Pathways

An alternative approach employs reductive amination between 2-bromo-5-(trifluoromethyl)benzaldehyde and azetidine. This method avoids handling benzyl halides directly and instead uses:

-

Reducing Agent : Sodium cyanoborohydride (NaBH3CN) in methanol.

-

Catalyst : Acetic acid to protonate the imine intermediate.

The aldehyde reacts with azetidine to form an imine, which is subsequently reduced to the amine. This route offers higher functional group tolerance but requires careful control of pH to prevent over-reduction.

Optimization Strategies for Yield and Purity

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Improvement | Purity Impact |

|---|---|---|---|

| Solvent Polarity | DMF > THF | +15% | Reduced byproducts |

| Reaction Temp. | 0°C → 25°C | +20% | Minimal degradation |

| Base Strength | TEA > K2CO3 | +10% | Lower salt formation |

Polar aprotic solvents like DMF improve the solubility of the benzyl chloride, while lower temperatures suppress azetidine decomposition. Triethylamine outperforms weaker bases by efficiently scavenging HCl.

Catalytic Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates the reaction by shuttling ions between phases. This is particularly effective in biphasic systems (e.g., water/THF), reducing reaction times by 30–40%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes hazards associated with batch processing:

-

Residence Time : 5–10 minutes at 50°C.

-

Output : 90% yield with >98% purity, as reported in analogous benzylamine syntheses.

Characterization and Quality Control

Spectroscopic Data

-

NMR :

-

¹H NMR (CDCl3) : δ 3.75 (s, 2H, CH2), 3.60–3.40 (m, 4H, azetidine), 7.85–7.45 (m, 3H, aryl).

-

¹³C NMR : 52.1 (azetidine C), 122.5 (CF3), 131.8 (C-Br).

-

-

MS (ESI+) : m/z 296.0 [M+H]+.

Purity Assessment

HPLC methods using a C18 column (acetonitrile/water gradient) achieve baseline separation of the target compound from common impurities (e.g., unreacted benzyl chloride).

Chemical Reactions Analysis

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones, and reduced to remove the bromine atom.

Common Reagents and Conditions: Typical reagents include sodium hydride, lithium aluminum hydride, and palladium catalysts. Reaction conditions vary depending on the desired transformation.

Major Products: The major products formed depend on the specific reaction pathway, such as substituted azetidines or dehalogenated derivatives.

Scientific Research Applications

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.

Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the design of antiviral and anticancer agents.

Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets, modulating their activity.

Comparison with Similar Compounds

1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride (CAS 1394291-33-8)

- Structural Differences : Replaces the azetidine ring with a five-membered pyrrolidine ring.

- Solubility: The additional methylene group in pyrrolidine may increase hydrophobicity, affecting solubility in polar solvents. Biological Activity: Pyrrolidine derivatives are common in drug discovery (e.g., protease inhibitors), suggesting this analog might exhibit distinct pharmacological profiles compared to the azetidine variant .

- Commercial Availability : Marketed as an industrial-grade compound (99% purity), indicating scalability and robust synthetic protocols .

1-(4-Bromo-2-(trifluoromethyl)-phenyl)-3,3-difluoroazetidine (CAS 1779127-91-1)

- Structural Differences :

- Substitution pattern: Bromine at the 4-position and trifluoromethyl at the 2-position (vs. 2-Br and 5-CF₃ in the target compound).

- Additional fluorine atoms: Two fluorine atoms on the azetidine ring.

- Lipophilicity: The 3,3-difluoroazetidine group increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility . Molecular Weight: Higher molecular weight (316.07 g/mol vs. ~298.06 g/mol for the target compound) due to additional fluorine atoms .

2-Bromo-5-(trifluoromethyl)benzyl bromide (CAS 886496-63-5)

- Role as a Precursor : This di-brominated analog serves as a key intermediate for synthesizing benzyl-substituted azetidines.

- Reactivity : The benzylic bromide group is highly reactive, enabling efficient coupling with nucleophiles like azetidine. However, its instability necessitates careful handling and storage .

Data Table: Key Properties of Compared Compounds

Biological Activity

1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide an in-depth understanding of its biological mechanisms, effectiveness, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the bromo and trifluoromethyl groups enhances its lipophilicity and stability, which are critical for its interaction with biological targets. These structural features also play a role in its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME).

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens. It disrupts bacterial cell wall synthesis and inhibits essential metabolic enzymes, leading to bacterial cell death .

- Anticancer Activity : In cancer research, this compound has been shown to induce apoptosis in cancer cell lines. This process is mediated through the activation of caspase pathways, leading to programmed cell death .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways for pathogen survival and cancer cell proliferation.

Biological Activities Summary

The following table summarizes the biological activities of this compound:

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against gram-positive and gram-negative bacteria | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in various cancer cell lines | Activation of caspase pathways |

Case Studies

Several studies have evaluated the efficacy of this compound:

- Antimicrobial Testing : A comparative study demonstrated that this compound showed comparable results to standard antibiotics such as ampicillin against E. coli strains, indicating its potential as an alternative antimicrobial agent.

- Cancer Cell Line Study : In vitro studies revealed that treatment with this compound led to a significant reduction in viability (up to 70%) in MCF-7 breast cancer cells after 48 hours of exposure .

- Tuberculosis Research : Related azetidine derivatives have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, suggesting that structural analogs may also possess similar properties .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively detailed; however, related compounds exhibit favorable profiles with high bioavailability and low toxicity. For instance, azetidine derivatives have demonstrated significant tolerability in animal models, which supports further exploration in clinical settings .

Q & A

Basic: What are the standard synthetic routes for 1-(2-Bromo-5-(trifluoromethyl)benzyl)azetidine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 2-bromo-5-(trifluoromethyl)benzaldehyde (CAS: 102684-91-3) can be alkylated with azetidine derivatives under basic conditions. A general procedure includes:

- Reacting bromo-substituted benzyl halides with azetidine in anhydrous DMF using potassium carbonate as a base at elevated temperatures (e.g., 110°C) .

- Purification via liquid-liquid extraction (ethyl acetate/water) and drying over sodium sulfate.

Key Considerations:

- Air-sensitive intermediates may require inert atmospheres (e.g., N₂) .

- Monitor reaction progress using TLC or LC-MS to optimize yield.

Advanced: How can factorial design optimize the synthesis of this compound?

Methodological Answer:

Factorial design (e.g., 2³ design) systematically evaluates variables like temperature, reagent stoichiometry, and solvent polarity. For example:

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 90°C | 110°C |

| Base Equivalents | 1.5 eq | 2.5 eq |

| Solvent | DMF | THF |

Steps:

Perform 8 experiments to assess main effects and interactions .

Analyze via ANOVA to identify significant factors (e.g., temperature dominates yield).

Validate optimal conditions with triplicate runs.

Application:

This approach reduces trial-and-error, as demonstrated in reactor design optimization (CRDC code RDF2050112) .

Basic: What spectroscopic methods characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify azetidine ring protons (δ 3.5–4.5 ppm) and trifluoromethyl groups (¹⁹F NMR, δ -60 to -70 ppm).

- HRMS: Confirm molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₁H₁₀BrF₃N: 302.0).

- IR Spectroscopy: Detect C-F stretches (~1150 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Best Practices:

- Compare spectral data with analogs like 4-bromo-2-hydroxy-5-(trifluoromethyl)benzaldehyde .

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference.

Advanced: How to resolve contradictions in reaction yields reported in literature?

Methodological Answer:

Contradictions often arise from unaccounted variables (e.g., trace moisture, catalyst purity). Strategies include:

- Reproducibility Checks: Replicate conditions with strict control of air/moisture .

- Meta-Analysis: Use statistical tools to aggregate data and identify outliers.

- Sensitivity Analysis: Quantify the impact of minor parameter changes (e.g., ±5°C temperature shifts) using response surface methodology .

Case Study:

Inconsistent yields in Suzuki-Miyaura couplings were resolved by standardizing palladium catalyst batches .

Basic: What are common intermediates in synthesizing this compound?

Key Intermediates:

2-Bromo-5-(trifluoromethyl)benzyl bromide : Used for alkylation.

Azetidine derivatives : e.g., Boc-protected azetidine for selective deprotection .

Aldehyde precursors : e.g., 2-bromo-5-(trifluoromethyl)benzaldehyde (CAS: 102684-91-3) .

Synthetic Pathway:

Benzyl bromide intermediate → Nucleophilic substitution with azetidine → Deprotection (if applicable) → Final product .

Advanced: How can computational methods predict reactivity and regioselectivity?

Methodological Answer:

- Reaction Path Search: Quantum chemical calculations (e.g., DFT) map transition states to predict favorable pathways .

- Machine Learning: Train models on existing reaction datasets to forecast yields under novel conditions.

Case Study:

ICReDD’s workflow combines computation and experiment to narrow optimal conditions for trifluoromethyl group incorporation .

Basic: What CRDC classifications apply to researching this compound?

Relevant CRDC Codes (2020 v2.0):

| Code | Description |

|---|---|

| RDF2050112 | Reaction fundamentals and reactor design |

| RDF2050108 | Process control and simulation |

| RDF2050104 | Separation technologies (e.g., chromatography) |

These codes guide experimental design in chemical engineering contexts .

Advanced: How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Derivatization: Synthesize analogs with varied substituents (e.g., replacing Br with Cl).

Biological Assays: Test analogs against target proteins (e.g., kinase inhibition).

QSAR Modeling: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Example:

Comparing 2-bromo vs. 3-bromo substitution patterns revealed steric effects on binding affinity .

Basic: How to handle air-sensitive intermediates during synthesis?

Methodological Answer:

- Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Store intermediates under argon or N₂ .

- Pre-dry solvents (e.g., molecular sieves for DMF) .

Advanced: What strategies mitigate side reactions in azetidine alkylation?

Methodological Answer:

- Protecting Groups: Boc-protect azetidine to prevent N-H side reactions .

- Catalyst Screening: Test Pd or Cu catalysts for selective coupling.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

Data-Driven Approach:

Statistical design (e.g., Taguchi method) identifies optimal solvent/base combinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.